molecular formula C10H13N B051429 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine CAS No. 111422-57-2

3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine

Cat. No. B051429
M. Wt: 147.22 g/mol
InChI Key: ORWYDLYKSUAGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, also known as nicotine, is a natural alkaloid found in tobacco plants. Nicotine is widely known for its addictive properties and adverse health effects. However, in recent years, nicotine has gained attention for its potential therapeutic applications in various diseases.

Mechanism Of Action

Nicotine acts as an agonist at the nAChRs, which are ligand-gated ion channels. Upon binding of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine to the nAChRs, the ion channels open, leading to the influx of cations, such as sodium, calcium, and potassium, into the cells. This results in the depolarization of the cell membrane, leading to the release of neurotransmitters and the activation of various signaling pathways.

Biochemical And Physiological Effects

Nicotine has various biochemical and physiological effects on the body, including increased heart rate, blood pressure, and respiration. Nicotine can also stimulate the release of various hormones, such as adrenaline, cortisol, and growth hormone. In the brain, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can enhance cognitive function, such as attention, memory, and learning. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and reward.

Advantages And Limitations For Lab Experiments

Nicotine has several advantages and limitations for lab experiments. One advantage is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine is readily available and relatively inexpensive. Nicotine can also be easily administered to animals via various routes, such as intraperitoneal injection, subcutaneous injection, and oral gavage. However, one limitation is that 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine has a narrow therapeutic window, and high doses can lead to toxicity and adverse effects. Additionally, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can be rapidly metabolized and eliminated from the body, leading to a short duration of action.

Future Directions

Nicotine has several potential future directions for research. One area of research is the development of novel nAChR agonists and antagonists for the treatment of various diseases. Another area of research is the identification of the specific nAChR subtypes that are involved in the therapeutic effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Additionally, the development of new methods for the delivery of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine, such as transdermal patches and inhalers, may improve the therapeutic efficacy and reduce the adverse effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine. Finally, the investigation of the long-term effects of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine on the body, including its effects on aging and longevity, may provide new insights into the potential benefits and risks of 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine use.

Synthesis Methods

Nicotine can be synthesized by the reaction of pyridine with acetaldehyde and methylamine. The reaction yields a racemic mixture of two enantiomers, which can be separated by chromatography. Alternatively, 3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine can also be extracted from tobacco leaves using various solvents.

Scientific Research Applications

Nicotine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD). Nicotine acts on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in various physiological processes, including learning, memory, attention, and mood regulation. Nicotine can also modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the pathophysiology of various diseases.

properties

CAS RN

111422-57-2

Product Name

3-Methyl-5-(2-methyl-1-propen-1-yl)pyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-methyl-5-(2-methylprop-1-enyl)pyridine

InChI

InChI=1S/C10H13N/c1-8(2)4-10-5-9(3)6-11-7-10/h4-7H,1-3H3

InChI Key

ORWYDLYKSUAGFV-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1)C=C(C)C

Canonical SMILES

CC1=CC(=CN=C1)C=C(C)C

synonyms

Pyridine, 3-methyl-5-(2-methyl-1-propenyl)- (9CI)

Origin of Product

United States

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